molecular formula C19H19N3O5S B2715601 4-ethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide CAS No. 459415-63-5

4-ethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2715601
CAS No.: 459415-63-5
M. Wt: 401.44
InChI Key: FZEDKXOPWINMGL-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an isoxazole ring, a sulfonamide group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield 4-ethoxy-N-(4-sulfamoylphenyl)benzamide. The final step involves the reaction of this intermediate with 5-methylisoxazole-3-amine under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-ethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a potential therapeutic agent in treating bacterial infections and certain types of cancer.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the isoxazole ring may interact with other cellular targets, contributing to its anticancer properties by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities.

Properties

IUPAC Name

4-ethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-3-26-16-8-4-14(5-9-16)19(23)20-15-6-10-17(11-7-15)28(24,25)22-18-12-13(2)27-21-18/h4-12H,3H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEDKXOPWINMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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